盐酸科特罗醇

描述

Colterol is a short-acting β2-adrenoreceptor agonist . Bitolterol, a prodrug for colterol, is used in the management of bronchospasm in asthma and chronic obstructive pulmonary disease (COPD) .

Molecular Structure Analysis

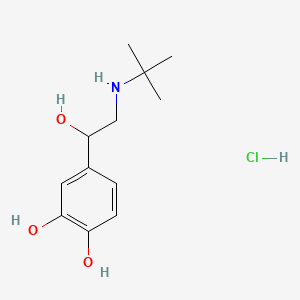

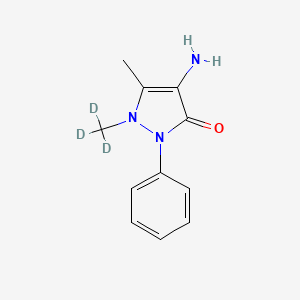

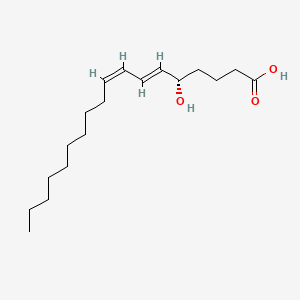

The molecular formula of Colterol is C12H19NO3 . It has a molar mass of 225.288 g/mol . The structure includes a benzene ring with two hydroxyl groups and a side chain containing a tert-butylamino group .

Physical And Chemical Properties Analysis

Colterol has a density of 1.2±0.1 g/cm³, a boiling point of 419.2±40.0 °C at 760 mmHg, and a flash point of 165.3±17.9 °C . It has 4 hydrogen bond acceptors, 4 hydrogen bond donors, and 4 freely rotating bonds .

科学研究应用

β2-肾上腺素能激动剂气溶胶

盐酸科特罗醇被认为是前药美托特罗醇甲磺酸酯中的代谢物,作为β2-肾上腺素能激动剂在呼吸治疗中发挥作用。由于其支气管扩张作用,这一类药物在治疗呼吸系统疾病中至关重要。美托特罗醇甲磺酸酯在肺酯酶水解后释放科特罗醇,促成其治疗效果。科学研究中对美托特罗醇甲磺酸酯和盐酸科特罗醇的重视突出了对更有效的支气管扩张剂的持续探索。这些药物专门设计用于控制与哮喘和慢性阻塞性肺疾病 (COPD) 等疾病相关的症状。研究表明,虽然美托特罗醇在动物模型中提供了更好的支气管选择性,但比较人类数据仍然不足,这强调了需要在该领域进行进一步研究 (Kelly Hw,1985).

气溶胶递送系统

该研究强调了递送系统在包括盐酸科特罗醇在内的β2-肾上腺素能激动剂给药中的重要性。作为这些药物的首选给药途径,气溶胶给药增强了支气管选择性,显著影响了该药物在预防运动诱发支气管痉挛中的疗效。该研究深入探讨了剂量反应特征的细微差别以及患者技术和给药系统类型在优化药物递送至肺部中的重要性。研究的这一方面对于最大化β2-肾上腺素能激动剂的治疗潜力至关重要,确保呼吸系统疾病患者接受最有效的治疗 (Kelly Hw,1985).

作用机制

Target of Action

Colterol Hydrochloride primarily targets the β2-adrenoreceptors . These receptors are predominantly found in the smooth muscle cells lining the bronchi and bronchioles in the lungs. When activated, they cause the muscles to relax, leading to bronchodilation (widening of the airways), which improves airflow and reduces the symptoms of conditions like asthma and chronic obstructive pulmonary disease (COPD) .

Mode of Action

As a β2-adrenoreceptor agonist , Colterol Hydrochloride binds to these receptors, mimicking the action of adrenaline and noradrenaline, natural body hormones . This binding triggers a cascade of biochemical reactions that lead to the relaxation of smooth muscle in the airways, resulting in bronchodilation .

Biochemical Pathways

The activation of β2-adrenoreceptors by Colterol Hydrochloride stimulates the production of a molecule called cyclic adenosine monophosphate (cAMP). Increased levels of cAMP lead to the relaxation of bronchial smooth muscle, inhibition of release of mediators of immediate hypersensitivity from cells, especially from mast cells, and a strengthened barrier function of the endothelium, which results in a decrease in microvascular leakage .

Pharmacokinetics

It is known that β2-adrenoreceptor agonists like colterol are typically administered via inhalation, allowing for direct delivery to the lungs and minimizing systemic side effects .

Result of Action

The primary result of Colterol Hydrochloride’s action is the relief of bronchospasm, making it easier for patients with conditions like asthma and COPD to breathe . By relaxing the smooth muscles in the airways, it increases airflow and reduces symptoms such as wheezing, coughing, and shortness of breath .

Action Environment

The efficacy and stability of Colterol Hydrochloride can be influenced by various environmental factors. For instance, the presence of other medications, the patient’s overall health status, and individual genetic factors can all impact how well the drug works. It’s also worth noting that β2-adrenoreceptor agonists like Colterol are typically most effective when used in the specific environment of the lungs, which is why they are often administered via inhalation .

属性

IUPAC Name |

4-[2-(tert-butylamino)-1-hydroxyethyl]benzene-1,2-diol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO3.ClH/c1-12(2,3)13-7-11(16)8-4-5-9(14)10(15)6-8;/h4-6,11,13-16H,7H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWQNMEFTYFDDKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(C1=CC(=C(C=C1)O)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20747304 | |

| Record name | 4-[2-(tert-Butylamino)-1-hydroxyethyl]benzene-1,2-diol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

52872-37-4 | |

| Record name | Colterol hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052872374 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[2-(tert-Butylamino)-1-hydroxyethyl]benzene-1,2-diol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20747304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | COLTEROL HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E61IGY13UF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Oxireno[F]isoquinoline](/img/structure/B583516.png)

![4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)(213C)oxolan-2-yl]pyrimidin-2-one](/img/structure/B583526.png)